3-Methyl-2,4-dioxopentan-3-yl 1H-pyrazole-1-carbodithioate
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Overview
Description
3-Methyl-2,4-dioxopentan-3-yl 1H-pyrazole-1-carbodithioate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxopentan-3-yl 1H-pyrazole-1-carbodithioate typically involves the reaction of 3-methyl-2,4-dioxopentanoic acid with 1H-pyrazole-1-carbodithioic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4-dioxopentan-3-yl 1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted pyrazole derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
3-Methyl-2,4-dioxopentan-3-yl 1H-pyrazole-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-dioxopentan-3-yl 1H-pyrazole-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,4-dioxopentan-3-yl 1H-pyrazole-1-carbodithioate: Unique due to its specific substitution pattern and functional groups.
1H-Pyrazole-1-carbodithioate derivatives: Similar in structure but may have different substituents, leading to variations in reactivity and applications.
Other pyrazole derivatives: Share the pyrazole core but differ in functional groups and substitution patterns, affecting their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
875769-24-7 |
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Molecular Formula |
C10H12N2O2S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(3-methyl-2,4-dioxopentan-3-yl) pyrazole-1-carbodithioate |
InChI |
InChI=1S/C10H12N2O2S2/c1-7(13)10(3,8(2)14)16-9(15)12-6-4-5-11-12/h4-6H,1-3H3 |
InChI Key |
GFJNKMAXVVKSOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C(=O)C)SC(=S)N1C=CC=N1 |
Origin of Product |
United States |
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